3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride CAS 1615-10-7
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride CAS 1615-10-7
Executive Summary
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS 1615-10-7) is a specialized
Unlike linear
Chemical Identity & Physicochemical Profile
This compound combines a neopentyl-like carbon backbone with a basic dimethylamino group, provided as the hydrochloride salt to ensure stability and water solubility.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1615-10-7 |
| IUPAC Name | 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride |
| Synonyms | N,N-Dimethyl-2,2-dimethyl- |
| Molecular Formula | C |
| Molecular Weight | 181.66 g/mol |
| Free Base MW | 145.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone |
| Melting Point | 186–192 °C (decomposition) |
| pKa (Calculated) | ~3.8 (Carboxyl), ~9.8 (Amine) |
Mechanistic Insight: The Gem-Dimethyl Effect
The core value of CAS 1615-10-7 lies in the steric bulk of the two methyl groups at the C2 position.[1]
Conformational Restriction (Thorpe-Ingold Effect)
In linear chains, rotation around C-C bonds is free, leading to high entropic cost upon cyclization or binding.[1] The introduction of the gem-dimethyl group restricts the bond angles (
-
Impact: When incorporated into a drug molecule, this motif "locks" the bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding to a protein target.[1]
Metabolic Shielding
The bulky methyl groups create a "steric umbrella" around the carboxylic acid/amide bond.[1]
-
Proteolytic Stability: Peptidases cannot easily access the carbonyl carbon to cleave the bond.[1]
-
Beta-Oxidation Blockade: In fatty acid-like metabolism, the lack of
-protons prevents dehydrogenation, extending the half-life of the molecule in vivo.[1]
Synthetic Pathways & Experimental Protocols
The synthesis of CAS 1615-10-7 typically proceeds via a Mannich Condensation followed by oxidation.[1] This route is preferred for its scalability and use of readily available precursors: isobutyraldehyde, formaldehyde, and dimethylamine.[1]
Synthesis Workflow Diagram
Figure 1: Retrosynthetic analysis showing the Mannich condensation route from isobutyraldehyde to the target amino acid.[1]
Detailed Protocol: Mannich Condensation & Oxidation
Step 1: Preparation of 3-(Dimethylamino)-2,2-dimethylpropanal
-
Reagents: Isobutyraldehyde (1.0 eq), Formaldehyde (37% aq, 1.0 eq), Dimethylamine (40% aq, 1.1 eq).[1]
-
Procedure:
-
Combine reagents in a pressure vessel or reflux setup.[1][2]
-
Heat to 90–100 °C for 4–6 hours. The reaction is pH-dependent; maintain pH 9–11 to favor the Mannich base over acetal formation.[1]
-
Extraction: Cool the mixture. The organic layer (containing the amino-aldehyde) often separates.[1] Extract aqueous phase with diethyl ether or dichloromethane (DCM).[1]
-
Purification: Distillation under reduced pressure yields the aldehyde (CAS 15451-14-6) as a colorless liquid.[1]
-
Step 2: Oxidation to the Acid
-
Reagents: Amino-aldehyde (from Step 1), Silver Oxide (Ag
O) or Potassium Permanganate (KMnO ).[1] -
Note: Standard Jones oxidation may be too harsh for the amine; neutral or basic oxidants are preferred to prevent N-oxide formation.[1]
-
Procedure:
-
Dissolve the aldehyde in water/acetone.[1]
-
Add oxidant slowly while maintaining temperature < 20 °C.[1]
-
Filter off metal oxides (e.g., MnO
or Ag).[1] -
Acidify the filtrate with dilute HCl to pH 2.[1]
-
Concentrate in vacuo.[1] The crude hydrochloride salt precipitates or forms a viscous oil.[1]
-
Recrystallization: Recrystallize from Isopropanol/Acetone to yield pure CAS 1615-10-7.
-
Applications in Drug Discovery
Peptidomimetics
CAS 1615-10-7 is used to replace natural amino acids (like Alanine or Valine) in peptide chains.[1]
-
Effect: The gem-dimethyl group introduces a "kink" in the peptide backbone, often stabilizing
-turn secondary structures.[1] -
Utility: Useful in designing inhibitors for proteases where a rigid conformation is required to fit the active site.[1]
Prodrug Linkers
The compound acts as a solubility-enhancing linker.[1]
-
Mechanism: The dimethylamino group is protonated at physiological pH, increasing the water solubility of lipophilic drugs attached to the carboxylic acid end.[1]
-
Cleavage: The steric bulk hinders esterase activity, allowing for "tunable" release rates of the active drug.[1]
Table 2: Comparative Structural Advantages
| Feature | Linear Analog ( | Gem-Dimethyl Analog (CAS 1615-10-7) |
| Conformation | Flexible (High Entropy) | Restricted (Low Entropy, Pre-organized) |
| Metabolic Stability | Low (Rapid Degradation) | High (Sterically Shielded) |
| Solubility | Moderate | High (due to tertiary amine pKa) |
Safety & Handling (MSDS Summary)
Hazard Classification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling powder in open air.[1]
-
Storage: Store in a cool, dry place. Hygroscopic—keep tightly sealed.[1]
-
Spill Response: Sweep up dry powder to avoid dust generation.[1] Neutralize residues with weak bicarbonate solution before disposal.[1]
References
-
Mannich Reaction Mechanism & Utility
-
Synthesis of Gem-Dimethyl Aldehyde Precursors
-
Thorpe-Ingold Effect in Drug Design
-
Physicochemical Data & Safety
-
Patent Reference (Process Chemistry)
Sources
- 1. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]
- 4. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 5. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 13C NMR spectrum [chemicalbook.com]
- 6. Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
